Cas no 292068-37-2 ((1R)-1-(4-ethylphenyl)ethan-1-amine)

(1R)-1-(4-ethylphenyl)ethan-1-amine is a chiral amine compound characterized by its (R)-configuration at the stereocenter. This optically active molecule features an ethyl-substituted phenyl group, contributing to its distinct steric and electronic properties. It serves as a valuable intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals requiring enantioselective control. The compound’s rigid aromatic structure enhances its utility in chiral resolution and ligand design. Its high purity and defined stereochemistry make it suitable for applications in catalysis and medicinal chemistry research. Proper handling under inert conditions is recommended to preserve its stereochemical integrity.
(1R)-1-(4-ethylphenyl)ethan-1-amine structure
292068-37-2 structure
Product Name:(1R)-1-(4-ethylphenyl)ethan-1-amine
CAS No:292068-37-2
MF:C10H15N
MW:149.232802629471
MDL:MFCD06761885
CID:252919
PubChem ID:2063952
Update Time:2025-05-23

(1R)-1-(4-ethylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-ethyl-a-methyl-, (aR)-
    • (R)-1-(4-ETHYLPHENYL)ETHANAMINE
    • AKOS010377719
    • CS-0000321
    • (R)-4-Ethyl-alpha-methylbenzylamine
    • (R)-1-(4-ethylphenyl)ethan-1-amine
    • (1R)-1-(4-ethylphenyl)ethan-1-amine
    • AKOS015842814
    • EN300-87822
    • Benzenemethanamine,4-ethyl-a-methyl-,(aR)-
    • Benzenemethanamine, 4-ethyl--methyl-, (R)-
    • 292068-37-2
    • SCHEMBL8284919
    • (1R)-1-(4-ethylphenyl)ethanamine
    • MDL: MFCD06761885
    • Inchi: 1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1
    • InChI Key: AMXXYSXDJUIPMZ-MRVPVSSYSA-N
    • SMILES: N[C@H](C)C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 149.12055
  • Monoisotopic Mass: 149.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 2

Experimental Properties

  • Density: 0.935
  • Boiling Point: 229.7°C at 760 mmHg
  • Flash Point: 97.5°C
  • Refractive Index: 1.525
  • PSA: 26.02
  • LogP: 2.96900

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Additional information on (1R)-1-(4-ethylphenyl)ethan-1-amine

(1R)-1-(4-Ethylphenyl)ethan-1-amine: A Comprehensive Overview

The compound with CAS No 292068-37-2, commonly referred to as (1R)-1-(4-ethylphenyl)ethan-1-amine, is a fascinating molecule with a rich history and diverse applications in various fields of chemistry and pharmacology. This compound, also known as (R)-N-(4-ethylphenyl)ethanamine, has garnered significant attention due to its unique structural properties and potential therapeutic applications.

Structural Insights: The molecule consists of an ethanamine backbone with a chiral center at the first carbon atom, which is attached to a 4-ethylphenyl group. This configuration imparts the compound with its (1R) stereochemistry, a critical factor in determining its biological activity and pharmacokinetic properties. The presence of the bulky 4-ethylphenyl group introduces steric effects that can influence the molecule's interactions with biological targets.

Physical and Chemical Properties: (1R)-1-(4-ethylphenyl)ethan-1-amine exhibits a melting point of approximately 75°C and a boiling point around 165°C under standard conditions. Its solubility in water is moderate, making it suitable for various synthetic and analytical techniques. The compound is stable under normal storage conditions but may degrade under harsh acidic or basic environments.

Synthesis and Characterization: The synthesis of this compound typically involves nucleophilic substitution reactions or reductive amination methods, depending on the starting materials used. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of the (1R) isomer, which is crucial for its pharmaceutical applications. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for its characterization, ensuring high purity and correct stereochemistry.

Biological Activity and Applications: One of the most promising aspects of (1R)-1-(4-ethylphenyl)ethan-1-amine lies in its potential as a lead compound in drug discovery. Preclinical studies have demonstrated its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs), making it a valuable tool in the development of novel therapeutics for conditions like hypertension, pain management, and neurodegenerative diseases.

Recent Research Developments: In 2023, researchers reported on the use of this compound as a selective antagonist for certain ion channels, highlighting its role in advancing our understanding of ion channel biology. Additionally, collaborative efforts between academic institutions and pharmaceutical companies have led to the exploration of its potential as a precursor for more complex bioactive molecules.

Safety and Handling: As with all chemical compounds, proper handling procedures should be followed when working with (1R)-1-(4-ethylphenyl)ethan-1-amine. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and goggles, to minimize exposure risks. Storage in a cool, dry place away from incompatible materials is recommended to ensure stability.

In conclusion, (1R)-1-(4-ethylphenyl)ethan-1-amine stands out as a versatile and intriguing molecule with significant potential across multiple disciplines. Its unique combination of structural features, coupled with recent advances in synthetic methodologies and biological applications, positions it as a key player in future research endeavors.

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